Cas no 1809168-72-6 (1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene)

1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene is a brominated aromatic compound featuring a benzyloxy substituent and two methyl groups on the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the benzyloxy group offers protective and directing properties. Its stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity for high-purity applications.
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene structure
1809168-72-6 structure
Product Name:1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
CAS No:1809168-72-6
MF:C15H15BrO
MW:291.183003664017
MDL:MFCD29036599
CID:5078823
Update Time:2026-03-01

1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
    • Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)-
    • 1-bromo-4,5-dimethyl-2-phenylmethoxybenzene
    • MDL: MFCD29036599
    • Inchi: 1S/C15H15BrO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
    • InChI Key: GYDSZIPQGGJINU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C)C=C1OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 225
  • XLogP3: 4.8
  • Topological Polar Surface Area: 9.2

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1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:1809168-72-6)1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
Order Number:A1141062
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:51
Price ($):267.0
Email:sales@amadischem.com

Additional information on 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene

Introduction to 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene (CAS No. 1809168-72-6)

1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1809168-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic ethers, characterized by its bromine substituent and benzyloxy functional group. The presence of two methyl groups at the 4 and 5 positions further enhances its structural complexity, making it a versatile intermediate in synthetic chemistry.

The synthesis and application of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene have been explored in several cutting-edge studies, particularly in the development of novel bioactive molecules. Its unique structural features make it a valuable building block for constructing more complex scaffolds, which are essential in drug discovery processes. The bromine atom at the 2-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.

In recent years, there has been a surge in research focused on aromatic ethers due to their broad spectrum of biological activities. 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has been investigated for its potential in modulating various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic applications. The dimethyl substitution at the 4 and 5 positions not only influences the electronic properties of the molecule but also impacts its solubility and metabolic stability, which are critical factors in drug design.

The benzyloxy group contributes to the overall hydrophilicity of the compound, which can be advantageous in designing orally bioavailable drugs. Additionally, the bromine atom provides a site for selective modifications, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to several innovative synthetic strategies being developed to incorporate 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene into more complex structures.

One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. Researchers have leveraged the reactivity of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene to develop novel inhibitors with improved selectivity and potency. The ability to introduce various substituents at different positions on the aromatic ring allows for precise tuning of the inhibitor's binding affinity to its target kinase.

Another area where 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has shown promise is in the development of agrochemicals. The structural motifs present in this compound can be modified to create novel herbicides and pesticides with enhanced efficacy and environmental safety. The bromine atom facilitates further chemical transformations that can lead to compounds with improved biological activity against pests while minimizing ecological impact.

The synthetic methodologies for preparing 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene have also been refined over time. Modern synthetic approaches often involve palladium-catalyzed cross-coupling reactions, which provide high yields and excellent regioselectivity. These advancements have made it easier to access derivatives of this compound for further functionalization and study.

In conclusion,1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene (CAS No. 1809168-72-6) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery and material science endeavors.

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(CAS:1809168-72-6)1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
A1141062
Purity:99%
Quantity:1g
Price ($):267.0
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